3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1428371-92-9
VCID: VC4712500
InChI: InChI=1S/C19H21N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-11H,12-16H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.47

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine

CAS No.: 1428371-92-9

Cat. No.: VC4712500

Molecular Formula: C19H21N5O2S

Molecular Weight: 383.47

* For research use only. Not for human or veterinary use.

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine - 1428371-92-9

Specification

CAS No. 1428371-92-9
Molecular Formula C19H21N5O2S
Molecular Weight 383.47
IUPAC Name 3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyridazine
Standard InChI InChI=1S/C19H21N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-11H,12-16H2
Standard InChI Key WXOBOXYAQUNYKQ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Introduction

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine is a complex organic compound that combines various functional groups, including a pyridazine ring, a pyrrol-1-yl group, and a benzylsulfonyl piperazine moiety. This compound is of interest due to its potential pharmacological properties, which can be attributed to the diverse chemical functionalities it contains.

Synthesis and Chemical Characteristics

The synthesis of 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine typically involves multi-step reactions that require careful control of conditions to ensure the desired product is formed. The compound's structure suggests that it could be synthesized through a combination of nucleophilic substitution and coupling reactions.

Synthesis Steps:

  • Preparation of the Pyridazine Core: This involves the formation of the pyridazine ring, which can be achieved through condensation reactions.

  • Introduction of the Pyrrol-1-yl Group: This step typically involves a coupling reaction to attach the pyrrol-1-yl moiety to the pyridazine ring.

  • Attachment of the Benzylsulfonyl Piperazine Moiety: This is achieved through a nucleophilic substitution reaction where the benzylsulfonyl piperazine group is attached to the pyridazine ring.

Potential Applications:

  • Antimicrobial Activity: Given the presence of a pyridazine ring and a benzylsulfonyl group, this compound may exhibit antimicrobial properties.

  • Central Nervous System (CNS) Activity: The piperazine moiety could contribute to potential CNS effects, such as antipsychotic or anxiolytic activities.

Research Findings and Future Directions

Research on 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine is in its early stages, and detailed biological evaluations are needed to fully understand its potential applications. Future studies should focus on:

  • In Vitro and In Vivo Assays: To assess the compound's efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved pharmacological activity.

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